molecular formula C10H12BrN B1603567 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 130109-95-4

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1603567
M. Wt: 226.11 g/mol
InChI Key: IUHXMWQLNAFUOA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is a type of organic compound that contains a bromomethyl group attached to a tetrahydroisoquinoline structure. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions, where a bromine atom is introduced into the molecule . The specific synthesis process for 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline would likely involve the formation of the tetrahydroisoquinoline structure followed by the introduction of the bromomethyl group .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline would consist of a tetrahydroisoquinoline ring with a bromomethyl group attached. Tetrahydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated ring .


Chemical Reactions Analysis

The chemical reactions involving 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline would likely be influenced by the presence of the bromomethyl group, which is a good leaving group and can participate in various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific structure. For example, the presence of the bromomethyl group could increase its reactivity compared to tetrahydroisoquinoline without any substituents .

Future Directions

The future directions for research on 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activities, and developing new synthetic methods .

properties

IUPAC Name

1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXMWQLNAFUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616616
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

130109-95-4
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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